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Compound of Interest

Compound Name: 5-Chloro-6-methylpyridin-3-OL

Cat. No.: B1459319 Get Quote

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol

This guide provides a comprehensive technical overview of 5-Chloro-6-methylpyridin-3-ol, a
heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for

researchers, scientists, and drug development professionals, this document delves into the

molecule's core attributes, a representative synthetic pathway, and its potential applications,

grounded in established scientific principles.

Core Molecular Identity
5-Chloro-6-methylpyridin-3-ol is a substituted pyridinol, a class of aromatic heterocyclic

compounds that are integral scaffolds in numerous biologically active molecules. The strategic

placement of the chloro, methyl, and hydroxyl groups on the pyridine ring creates a unique

electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

IUPAC Name: 5-Chloro-6-methylpyridin-3-ol

CAS Number: 51984-63-5[1][2][3]

Molecular Formula: C₆H₆ClNO[1][2]

Synonyms: 5-chloro-6-methyl-pyridin-3-ol

The structure consists of a central pyridine ring functionalized at position 3 with a hydroxyl

group, at position 5 with a chlorine atom, and at position 6 with a methyl group.
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 Figure 1: Chemical Structure of 5-Chloro-6-
methylpyridin-3-ol.

Physicochemical & Computed Properties
Understanding the physicochemical properties of a compound is paramount for its application

in experimental settings, influencing everything from solvent selection to reaction kinetics and

potential bioavailability. The following table summarizes key properties for 5-Chloro-6-
methylpyridin-3-ol.
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Property Value Source

Molecular Weight 143.57 g/mol [2]

Exact Mass 143.0137915 Da PubChem CID: 72212895

Topological Polar Surface Area

(TPSA)
33.1 Å² [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 1 [2]

Rotatable Bonds 0 [2]

Form Solid [4]

Purity >95% (Typical commercial) [2]

SMILES OC1=CC(Cl)=C(C)N=C1 [1]

InChI Key
UOTFASKFEUWXOQ-

UHFFFAOYSA-N
[4]

Table 1: Key Physicochemical and Computed Properties.

Representative Synthetic Approach
The synthesis of substituted pyridinols can be achieved through various routes. While a

specific, published protocol for 5-Chloro-6-methylpyridin-3-ol is not readily available in the

provided search results, a logical and common approach involves the construction and

subsequent functionalization of the pyridine ring. A plausible multi-step synthesis is outlined

below. This workflow is representative of established heterocyclic chemistry principles.

Experimental Protocol: A Hypothetical Pathway
This protocol is conceptual and illustrates a potential synthetic route. Researchers should

consult detailed literature for specific reaction conditions and safety protocols.

Step 1: Condensation Reaction. A β-ketoester is reacted with an enamine or similar nitrogen

source in a cyclocondensation reaction (e.g., Hantzsch pyridine synthesis or a variation) to
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form a dihydropyridine ring. The starting materials would be selected to already contain the

precursors for the final methyl and hydroxyl groups.

Step 2: Aromatization. The resulting dihydropyridine is oxidized to form the aromatic pyridine

ring. Common oxidizing agents for this step include nitric acid, chromium trioxide, or

manganese dioxide. The choice of oxidant is critical to avoid unwanted side reactions with

other functional groups.

Step 3: Directed Chlorination. The crucial step is the regioselective introduction of the

chlorine atom at the C5 position. This is typically achieved via electrophilic aromatic

substitution. The directing effects of the existing hydroxyl and methyl groups are key. The

hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the C4

and C6 positions. Therefore, a blocking group strategy or a specific precursor where the

chlorine is already incorporated might be necessary to achieve the desired C5 substitution. A

more direct route might involve using a starting material that already contains the chloro-

group in the correct position.

Step 4: Purification. The final product is isolated and purified from the reaction mixture. This

typically involves extraction to separate organic and aqueous phases, followed by column

chromatography on silica gel to isolate the target compound with high purity. The structure

and purity are then confirmed using analytical techniques such as NMR spectroscopy, Mass

Spectrometry, and HPLC.

Synthesis Workflow Diagram
The following diagram illustrates a generalized logical flow for the synthesis of a functionalized

pyridine derivative like 5-Chloro-6-methylpyridin-3-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1459319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Precursor Selection
(e.g., β-dicarbonyl & amine source)

2. Cyclocondensation
Formation of Dihydropyridine Ring

Reagents:
Acid/Base Catalyst

3. Aromatization
(Oxidation)

Reagent:
Oxidizing Agent (e.g., HNO3)

4. Regioselective Chlorination
(e.g., with NCS or SO2Cl2)

Reagent:
Chlorinating Agent

5. Workup & Purification
(Extraction & Chromatography)

Solvents:
DCM, Ethyl Acetate

Final Product:
5-Chloro-6-methylpyridin-3-ol

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 5-Chloro-6-methylpyridin-3-ol.
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Applications in Research and Drug Development
Substituted pyridines are a cornerstone of medicinal chemistry. The presence of chlorine, a

common halogen in pharmaceuticals, can significantly enhance a molecule's biological activity.

[5] Halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity to

protein targets.

Primary Roles:

Scaffold for Library Synthesis: 5-Chloro-6-methylpyridin-3-ol serves as a versatile building

block.[6] The hydroxyl group can be readily converted into other functionalities (e.g., ethers,

esters) or used as a handle for coupling reactions, allowing chemists to rapidly generate a

library of related compounds for screening against biological targets.

Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate for creating

more complex active pharmaceutical ingredients (APIs). A patent has cited this molecule in

the context of developing modulators of the integrated stress pathway, suggesting its

potential relevance in therapeutic areas like neurodegenerative diseases, metabolic

disorders, or oncology.[2] The integrated stress response (ISR) is a cellular signaling network

activated by various stress conditions, and its modulation is a target for drug discovery.

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined

chemical features, this molecule could be used in FBDD campaigns. In this approach, small

"fragments" are screened for weak binding to a protein target. Promising fragments are then

elaborated or combined to develop more potent lead compounds.

The strategic importance of chloro-functionalized heterocyclic intermediates like this one is

well-established in the synthesis of a wide array of FDA-approved drugs.[5]

Safety, Handling, and Storage
As with any research chemical, 5-Chloro-6-methylpyridin-3-ol should be handled with

appropriate care in a well-ventilated laboratory fume hood.

Handling: Wear standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat.
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Potential Hazards: While specific data for this isomer is limited, related compounds like 6-

Chloro-5-methylpyridin-3-ol are classified as causing skin and serious eye irritation, and may

cause respiratory irritation.[7] It is prudent to assume this compound has similar potential

hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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